REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[S:9][C:10]2[CH2:11][N:12](C(=O)C(F)(F)F)[CH2:13][CH2:14][C:15]=2[N:16]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO.O>[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[S:9][C:10]2[CH2:11][NH:12][CH2:13][CH2:14][C:15]=2[N:16]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
|
Name
|
[5-(2,2,2-trifluoro-acetyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl]-carbamic acid tert-butyl ester
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1SC=2CN(CCC2N1)C(C(F)(F)F)=O)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at about 25° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The suspension is concentrated
|
Type
|
WASH
|
Details
|
This is washed with sat. NH4Cl (300 mL)
|
Type
|
FILTRATION
|
Details
|
This is filtered off as crop 1
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with more EtOAc (3×300 mL)
|
Type
|
WASH
|
Details
|
the combined extracts washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate to a white solid
|
Type
|
CUSTOM
|
Details
|
Triturate this in EtOAc (50 mL)
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC=1SC=2CNCCC2N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |